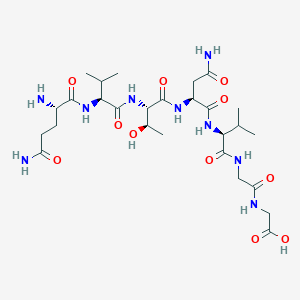
L-Glutaminyl-L-valyl-L-threonyl-L-asparaginyl-L-valylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina es un compuesto peptídico compuesto por siete aminoácidos: L-glutamina, L-valina, L-treonina, L-asparagina, L-valina, glicina y glicina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento anclada a una resina sólida. El proceso incluye los siguientes pasos:
Unión del primer aminoácido: El primer aminoácido, L-glutamina, se une a la resina.
Desprotección: El grupo protector del aminoácido se elimina para permitir la adición del siguiente aminoácido.
Acoplamiento: El siguiente aminoácido, L-valina, se acopla a la cadena peptídica en crecimiento utilizando reactivos de acoplamiento como HBTU (O-Benzotriazol-N,N,N’,N’-tetrametil-uronium-hexafluoro-fosfato) o DIC (N,N’-Diisopropilcarbodiimida).
Repetición: Los pasos 2 y 3 se repiten para cada aminoácido subsiguiente (L-treonina, L-asparagina, L-valina, glicina y glicina).
Escisión: El péptido completo se escinde de la resina y se desprotege para producir el producto final.
Métodos de producción industrial
La producción industrial de péptidos como L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina a menudo emplea sintetizadores de péptidos automatizados, que agilizan el proceso SPPS. Estas máquinas pueden manejar múltiples ciclos de síntesis, asegurando una alta pureza y rendimiento del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El péptido puede oxidarse, particularmente en los residuos de treonina y asparagina.
Reducción: Las reacciones de reducción pueden dirigirse a los puentes disulfuro si están presentes en la estructura del péptido.
Sustitución: Los residuos de aminoácidos en el péptido pueden sustituirse por otros aminoácidos para modificar sus propiedades.
Reactivos y condiciones comunes
Oxidación: Reactivos como el peróxido de hidrógeno (H₂O₂) o el ácido perfórmico pueden utilizarse en condiciones suaves.
Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se utilizan comúnmente.
Sustitución: La sustitución de aminoácidos se puede lograr utilizando técnicas SPPS estándar con diferentes aminoácidos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede conducir a la formación de sulfóxidos o ácidos sulfónicos, mientras que la reducción puede producir grupos tiol reducidos.
Aplicaciones Científicas De Investigación
L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como péptido modelo para estudiar la síntesis y las reacciones de péptidos.
Biología: El péptido se puede utilizar para investigar interacciones proteína-proteína y especificidad enzima-sustrato.
Industria: El péptido se puede utilizar en el desarrollo de biomateriales y como componente en varios ensayos bioquímicos.
Mecanismo De Acción
El mecanismo de acción de L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina depende de su aplicación específica. En sistemas biológicos, el péptido puede interactuar con receptores o enzimas específicos, influyendo en varias vías moleculares. Por ejemplo, podría unirse a receptores de la superficie celular, activando cascadas de señalización intracelular que afectan las funciones celulares.
Comparación Con Compuestos Similares
Compuestos similares
- L-Glutaminil-L-asparaginil-L-prolil-L-valil-L-valil-L-histidil-L-fenilalanil-L-fenilalanil-L-fenilalanil-L-asparaginil-L-isoleucil-L-valil-L-treonil-L-prolil-L-arginil-L-treonil-L-prolina
- S- [5- (omega-metoxipolí (oxietileno)-2-oxopentil)]-L-cisteinilglicil-L-serinilglicilglicil-L-isoleucil-L-lisil-L-glutamil-L-fenilalanil-L-leucil-L-glutaminil-L-arginil-L-fenilalanil-L-isoleucil-L-histyl-L-isoleucil-L-valil-L-glutaminil-L-serinil-L-isoleucil-L-isoleucil-L-asparaginil-L-treonil-L-serinamida, sal de acetato
Singularidad
L-Glutaminil-L-valil-L-treonil-L-asparaginil-L-valilglicilglicina es única debido a su secuencia específica de aminoácidos, que imparte propiedades estructurales y funcionales distintas. Esta singularidad la hace valiosa para diversas aplicaciones de investigación e industriales, ya que puede servir como un modelo específico para estudiar el comportamiento e interacciones de los péptidos.
Propiedades
Número CAS |
651292-01-2 |
|---|---|
Fórmula molecular |
C27H47N9O11 |
Peso molecular |
673.7 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C27H47N9O11/c1-11(2)20(25(45)32-9-18(40)31-10-19(41)42)35-24(44)15(8-17(30)39)33-27(47)22(13(5)37)36-26(46)21(12(3)4)34-23(43)14(28)6-7-16(29)38/h11-15,20-22,37H,6-10,28H2,1-5H3,(H2,29,38)(H2,30,39)(H,31,40)(H,32,45)(H,33,47)(H,34,43)(H,35,44)(H,36,46)(H,41,42)/t13-,14+,15+,20+,21+,22+/m1/s1 |
Clave InChI |
BRUJDFYWLVXVPY-SXCHVELRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)N)O |
SMILES canónico |
CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


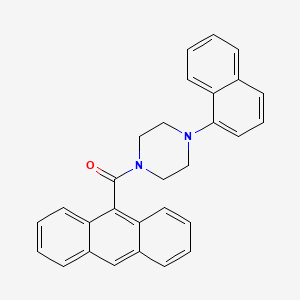
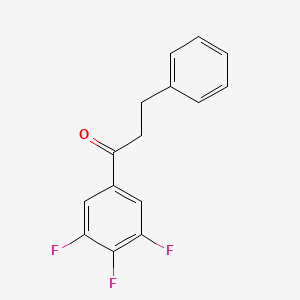

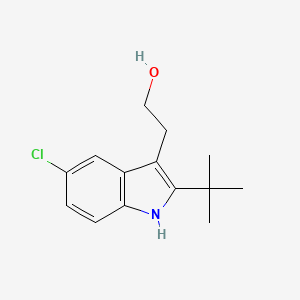
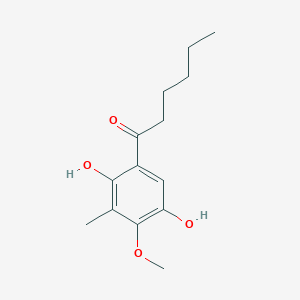
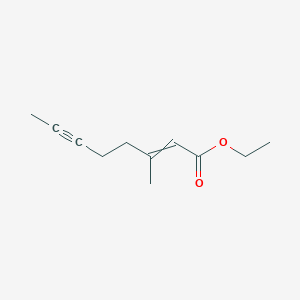
![{2-[4,5-Bis(pentylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12603186.png)
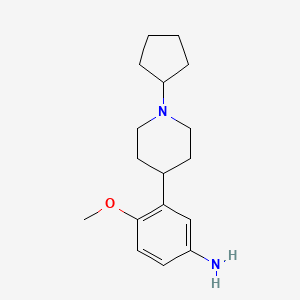
![2-{[4-(3-Phenylpropyl)piperazin-1-yl]methyl}quinoline](/img/structure/B12603198.png)
![2-{[Chloro(diphenyl)stannyl]sulfanyl}-1,3,2lambda~5~-dioxaphosphocane-2-thione](/img/structure/B12603200.png)
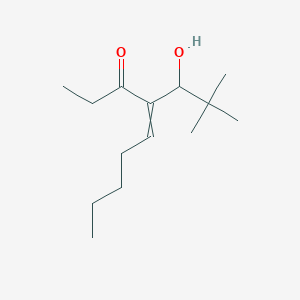


![Benzene, 1,1'-[(4-methoxyphenyl)methylene]bis[2-methoxy-5-methyl-](/img/structure/B12603241.png)
